N'-[(E)-(3-bromophenyl)methylidene]-2,4-dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry
Preparation Methods
The synthesis of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes, altering their activity and leading to specific biochemical effects . The pathways involved may include inhibition of enzyme activity or modulation of metal ion availability in biological systems .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share structural similarities but differ in their substituents, which can influence their reactivity and applications
Properties
Molecular Formula |
C17H16BrN3O3 |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H16BrN3O3/c18-11-5-3-4-10(8-11)9-19-21-17(24)14-15(22)12-6-1-2-7-13(12)20-16(14)23/h3-5,8-9H,1-2,6-7H2,(H,21,24)(H2,20,22,23)/b19-9+ |
InChI Key |
IRWLITMSFSBETO-DJKKODMXSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CC(=CC=C3)Br)O |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN=CC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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